

Application Notes: Chemiluminescent Labeling of Oligonucleotides using Nsp-dmae-nhs

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Compound of Interest

Compound Name: Nsp-dmae-nhs

Cat. No.: B179288

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Introduction

Nsp-dmae-nhs is an acridinium ester featuring an N-hydroxysuccinimide (NHS) functional group, designed for the chemiluminescent labeling of molecules.[1][2] Acridinium esters are highly sensitive labels used in clinical diagnostics and molecular biology due to their high quantum yields and rapid light emission upon reaction with hydrogen peroxide under basic conditions.[3][4][5] The NHS ester moiety specifically and efficiently reacts with primary aliphatic amines to form a stable, covalent amide bond.

This protocol is designed for researchers, scientists, and drug development professionals to covalently attach **Nsp-dmae-nhs** to amino-modified synthetic oligonucleotides. These labeled oligonucleotides can serve as highly sensitive probes in various nucleic acid hybridization assays. The labeling process is robust, and the resulting chemiluminescent probes offer detection limits in the attomole (10^{-18} mole) range, making this technology ideal for applications requiring maximal sensitivity.

The key advantages of using **Nsp-dmae-nhs** for oligonucleotide labeling include:

- **High Sensitivity:** Detection limits are as low as $2-5 \times 10^{-19}$ moles.
- **Direct Labeling:** The reaction does not require catalysts.
- **Stable Linkage:** The formation of an amide bond ensures the label remains securely attached to the oligonucleotide.

- Homogeneous Assays: The properties of acridinium esters allow for the development of simplified, non-separation hybridization assay formats.

Experimental Protocols

Preparation of Reagents

1.1. Amino-Modified Oligonucleotide

- Requirement: An oligonucleotide containing a primary aliphatic amine (e.g., a 5'-Amino-Modifier C6) is required.
- Preparation:
 - Synthesize and purify the amino-modified oligonucleotide. If the oligonucleotide is stored in buffers containing primary amines (e.g., Tris), it must be desalted or dialyzed against a suitable labeling buffer prior to use.
 - Dissolve the lyophilized oligonucleotide in the chosen labeling buffer to a final concentration of 0.3 to 0.8 mM.

1.2. Labeling Buffer

- Composition: A non-nucleophilic buffer with a pH of 8.0-8.5 is optimal for the NHS ester reaction.
- Recommended Buffers:
 - 0.1 M HEPES, pH 8.0
 - 0.1 M Sodium Bicarbonate, pH 8.3-8.5
 - 0.1 M Sodium Borate, pH 8.5
- Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.

1.3. Nsp-dmae-nhs Stock Solution

- Solvent: Use anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The quality of the solvent is critical, as moisture can hydrolyze the NHS ester and contaminating amines will react with it.
- Preparation:
 - Allow the vial of **Nsp-dmae-nhs** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of 25 mM **Nsp-dmae-nhs** in the chosen anhydrous solvent. This solution should be prepared fresh immediately before use.

Oligonucleotide Labeling Protocol

This protocol is based on a 1:5 molar ratio of oligonucleotide to **Nsp-dmae-nhs**. Optimization may be required depending on the specific oligonucleotide sequence and modification.

- Combine the amino-modified oligonucleotide solution with the **Nsp-dmae-nhs** stock solution in a microcentrifuge tube. The final molar ratio should be 1 part oligonucleotide to 5 parts **Nsp-dmae-nhs** ester.
- Vortex the tube gently to ensure thorough mixing.
- Incubate the reaction mixture at 37°C for 1 hour. Alternatively, the reaction can be performed for 2-4 hours at room temperature.
- Following incubation, proceed immediately to the purification step to separate the labeled oligonucleotide from unreacted label and byproducts.

Purification of Labeled Oligonucleotide

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying the labeled oligonucleotide to ensure removal of all contaminants.

- Method: Reverse-Phase HPLC (RP-HPLC).
- Column: C18 column suitable for oligonucleotide separation (e.g., XTerra MS C18).

- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 0% to 75% Mobile Phase B.
- Detection: Monitor the elution profile at 260 nm (for nucleic acid) and the maximum absorbance wavelength for the acridinium ester label.
- Procedure:
 - Inject the reaction mixture onto the equilibrated RP-HPLC column.
 - Run the acetonitrile gradient to separate the components. Unreacted **Nsp-dmae-nhs** and hydrolyzed byproducts will typically elute before the more hydrophobic labeled oligonucleotide.
 - Collect the fraction corresponding to the major product peak that absorbs at both 260 nm and the dye's λ_{max} .
 - Evaporate the solvent from the collected fraction using a centrifugal evaporator.
 - Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable storage buffer.

Quantification and Quality Control

Accurate quantification is essential for the reliable use of the labeled oligonucleotide in downstream applications.

- Method: UV-Visible Spectrophotometry.
- Procedure:
 - Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A_{260}) and at the absorbance maximum for the **Nsp-dmae-nhs** label.
 - Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.

- Assess the purity by calculating the ratio of absorbance at 260 nm to 280 nm (A_{260}/A_{280}). A ratio of ~1.8 is indicative of pure DNA.
- The degree of labeling can be estimated by comparing the absorbance of the label to the absorbance of the oligonucleotide.

Data Presentation

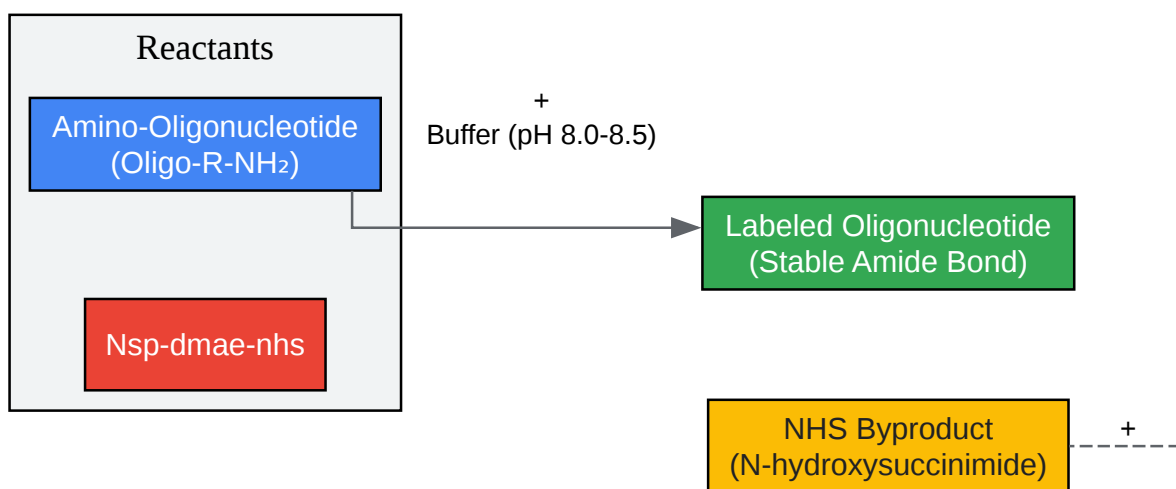
Table 1: Summary of **Nsp-dmae-nhs** Labeling Reaction Parameters

Parameter	Recommended Value	Notes
Oligonucleotide	Amino-modified	Must contain a primary aliphatic amine.
Labeling Reagent	Nsp-dmae-nhs	Acridinium ester with NHS functional group.
Reagent Solvent	Anhydrous DMSO or DMF	Must be high quality and amine-free.
Labeling Buffer	0.1 M HEPES or Bicarbonate	pH must be between 8.0 and 8.5.
Molar Ratio (Oligo:NHS)	1:5	Can be optimized (e.g., 1:5 to 1:10).
Reaction Temperature	37°C	Room temperature is also a viable option.
Reaction Time	1 hour	Can be extended to 2-4 hours or overnight.

Table 2: Purification and Quality Control Specifications

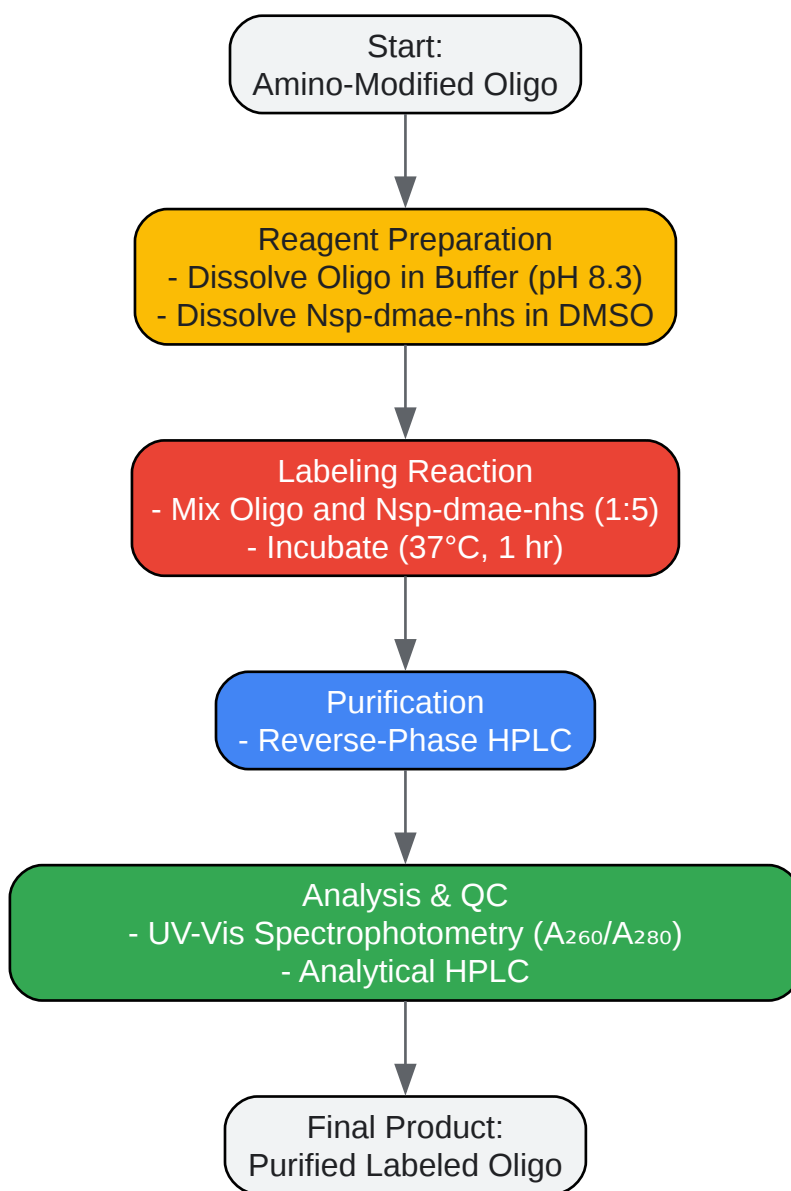
Method	Parameter	Target Specification
Purification	RP-HPLC	Removal of free label and unlabeled oligo.
Purity Analysis	A_{260}/A_{280} Ratio	~1.8 for high purity DNA.
Purity Analysis	Analytical HPLC	>90% purity is often achievable.
Quantification	UV-Vis at 260 nm	Determine final concentration for assays.

Visualizations



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Caption: NHS ester reaction mechanism for oligonucleotide labeling.



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Caption: Workflow for **Nsp-dmae-nhs** labeling of oligonucleotides.

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